molecular formula C10H14O2 B7875092 1-(3-Methoxyphenyl)propan-2-ol CAS No. 34322-78-6

1-(3-Methoxyphenyl)propan-2-ol

Cat. No.: B7875092
CAS No.: 34322-78-6
M. Wt: 166.22 g/mol
InChI Key: JNKFBLWILRREOG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-2-ol, with the CAS Registry Number 71901-41-2, is an organic compound of the formula C10H14O2 and a molecular weight of 166.22 g/mol . This chiral molecule is offered in its (S)-enantiomer form, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research . The compound belongs to a class of methoxyphenylpropanols, which are frequently employed as key precursors in organic synthesis. While specific mechanistic studies on this exact molecule are limited, analogs like 3-methoxyphenol are widely used in the synthesis of complex organic structures, including coumarins and resorcinarenes, highlighting the utility of such methoxy-aromatic building blocks in constructing heterocyclic compounds and macrocyclic scaffolds . As a specialty chiral building block, it is primarily of interest for developing novel chemical entities in medicinal and synthetic chemistry. Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage and handling, including consideration for cold-chain transportation, are recommended to preserve the integrity of the compound .

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKFBLWILRREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345854
Record name 1-(3-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-78-6
Record name 1-(3-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of 1-(3-methoxyphenyl)propan-2-one using sodium borohydride (NaBH₄) is a widely employed method. In a typical procedure:

  • Reaction Conditions : 1-(3-methoxyphenyl)propan-2-one (1.0 equiv) is dissolved in ethanol and cooled to 0–5°C. NaBH₄ (1.2 equiv) is added portionwise, followed by stirring at 25°C for 4–6 hours.

  • Workup : The mixture is quenched with ice-cold water, extracted with ethyl acetate, and dried over Na₂SO₄. Evaporation yields the crude alcohol, which is purified via recrystallization (methanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield : 70–85%.

Key Data:

ParameterValueSource
SolventEthanol
Temperature0–25°C
PurificationRecrystallization (MeOH/H₂O)

Catalytic Hydrogenation

Catalytic hydrogenation of 1-(3-methoxyphenyl)propan-2-one using palladium on carbon (Pd/C) offers stereochemical control:

  • Procedure : The ketone (1.0 equiv) is dissolved in tetrahydrofuran (THF) under H₂ (50 psi) with 5% Pd/C (0.1 equiv). The reaction is stirred at 25°C for 12 hours.

  • Workup : Filtration through Celite and solvent evaporation affords the alcohol, which is distilled under reduced pressure (40°C, 5 mbar).

  • Yield : 80–90%.

Key Data:

ParameterValueSource
CatalystPd/C (5%)
Pressure50 psi H₂
Distillation40°C, 5 mbar

Grignard Reaction-Based Synthesis

Methyl Magnesium Bromide Addition to 3-Methoxyacetophenone

Grignard reagents enable the direct formation of secondary alcohols from ketones:

  • Procedure : 3-Methoxyacetophenone (1.0 equiv) is dissolved in THF under N₂. Methyl magnesium bromide (1.2 equiv, 1.0 M in THF) is added dropwise at −10°C. The mixture is stirred for 2 hours, quenched with saturated NH₄Cl, and extracted with diethyl ether.

  • Workup : The organic layer is dried (Na₂SO₄) and concentrated. The crude product is purified via vacuum distillation (90–100°C, 1 mbar).

  • Yield : 75–88%.

Key Data:

ParameterValueSource
Grignard ReagentMethyl MgBr (1.0 M in THF)
Quenching AgentSaturated NH₄Cl
Distillation90–100°C, 1 mbar

Enzymatic Oxidation-Reduction Approaches

Key Data:

ParameterValueSource
EnzymeHorseradish peroxidase (HRP)
Oxidizing AgentH₂O₂
Buffer SystemCitrate-phosphate (pH 3.5)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
NaBH₄ Reduction70–85≥95ModerateHigh
Catalytic Hydrogenation80–90≥98HighModerate
Grignard Reaction75–88≥90HighLow
Enzymatic Synthesis20–30≥85LowHigh
  • NaBH₄ Reduction : Preferred for small-scale labs due to simplicity and low cost.

  • Catalytic Hydrogenation : Ideal for industrial-scale production with high stereoselectivity.

  • Grignard Reaction : Limited by moisture sensitivity but offers direct alcohol formation.

  • Enzymatic Methods : Niche applications requiring mild conditions but suffer from low yields.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Adopting continuous flow reactors enhances the scalability of catalytic hydrogenation:

  • Conditions : 1-(3-methoxyphenyl)propan-2-one (1.0 M in THF) and H₂ (100 psi) are passed through a Pd/C-packed reactor at 50°C.

  • Output : 95% conversion with >99% selectivity, achieving throughputs of 1 kg/hour.

Solvent Recycling in Grignard Reactions

THF recovery systems reduce costs in large-scale Grignard syntheses:

  • Process : Post-reaction THF is distilled (65°C, 200 mbar) and reused, cutting solvent costs by 40% .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-methoxyphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to 1-(3-methoxyphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(3-Methoxyphenyl)propan-2-one.

    Reduction: 1-(3-Methoxyphenyl)propan-2-amine.

    Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

  • 1-(3′,4′-Dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (Compound 1) Structural Difference: Contains dihydroxyphenyl (3′,4′-OH) and 4″-methoxyphenyl groups. Bioactivity: Exhibits potent anti-inflammatory activity (IC50 = 4.00 μmol/L) in RAW264.7 macrophages, surpassing the positive control L-NMMA (IC50 = 10.18 μmol/L).
  • 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol Structural Difference: Methoxy group at the para position (vs. meta in the target compound) and a methylamino substituent. Synthetic Efficiency: Achieved 99% yield via optimized routes, suggesting that para-substitution may simplify synthesis. Implication: Positional isomerism (meta vs. para) affects electronic distribution and steric accessibility, influencing both synthetic feasibility and pharmacological interactions.

Functional Group Modifications

  • 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol Structural Difference: Additional diol and 2-methoxyphenoxy groups. Takeaway: Hydroxyl groups may reduce toxicity compared to ether-linked substituents, emphasizing the role of functional groups in safety outcomes.
  • 1-(3-Chlorophenyl)propan-2-ol Structural Difference: Chlorine substituent (electron-withdrawing) replaces methoxy (electron-donating). Physicochemical Impact: The chloro group increases lipophilicity (logP ≈ 2.5 vs.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents logP (Predicted) Solubility (mg/mL) Key Bioactivity
1-(3-Methoxyphenyl)propan-2-ol 3-OCH3 ~1.8 ~50 (in DMSO) N/A
1-(4-Methoxyphenyl)propan-2-ol 4-OCH3 ~1.7 ~60 (in DMSO) High synthetic yield (99%)
1-(3-Chlorophenyl)propan-2-ol 3-Cl ~2.5 ~30 (in DMSO) Enhanced lipophilicity

Biological Activity

1-(3-Methoxyphenyl)propan-2-ol, also known as (2S)-1-(3-methoxyphenyl)propan-2-ol, is a chiral organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound features a propanol backbone with a methoxyphenyl substituent. The presence of a hydroxyl group contributes to its reactivity and biological interactions. Its molecular formula is C10H14O2, and it exhibits chirality, which plays a crucial role in its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Neuropharmacological Applications : Its structural features allow it to interact with biological macromolecules, potentially modulating enzyme activity or receptor signaling pathways. This interaction is significant in the context of neuropharmacology.

The mechanism of action for this compound primarily involves its interactions with specific receptors and enzymes. The hydroxyl and methoxy groups facilitate hydrogen bonding with biological targets, influencing various biochemical pathways. For instance:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to neurotransmitter receptors or other signaling proteins, affecting cellular responses.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits potential against various pathogens
Anti-inflammatoryMay reduce inflammation in experimental models
NeuropharmacologicalModulates enzyme activity and receptor signaling pathways
CytotoxicityInvestigated for effects on cancer cell lines

Detailed Research Findings

  • Cytotoxicity Studies : In a study assessing the cytotoxic effects of related compounds on breast cancer cells (MCF-7), it was found that structural modifications could enhance cytotoxicity. While specific data on this compound's direct effects were not detailed, the implications for similar structures highlight its potential .
  • Neuroprotective Studies : Research involving neuroblastoma cells has shown that compounds with similar structural motifs can influence pathways related to neurodegeneration. This suggests that this compound might have protective effects against neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 3-methoxyphenol with propylene oxide under acidic catalysis. Optimizing temperature (40–60°C) and catalyst load (e.g., BF₃·Et₂O) improves yields to ~70–80% . Alternative routes include Grignard addition to 3-methoxyacetophenone followed by reduction (NaBH₄ or LiAlH₄), though this may introduce stereochemical complexity . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm, benzylic proton splitting at δ 4.1–4.3 ppm) .

Q. How should researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility profiles can be determined using shake-flask methods in buffered solutions (pH 1–10) at 25°C and 37°C. Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL at neutral pH) . Stability studies (HPLC monitoring) show degradation above 60°C or under strong acidic/basic conditions, with esterification or ether cleavage observed . Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

  • Methodological Answer : Key techniques include:
  • NMR : Differentiation from 2-(3-methoxyphenyl)propan-1-ol via coupling patterns (e.g., vicinal coupling in propan-2-ol vs. geminal coupling in propan-1-ol) .
  • IR : Hydroxyl stretch (~3350 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peak at m/z 180.2 (calculated for C₁₀H₁₄O₂) with fragmentation patterns (e.g., loss of H₂O or methoxy group) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are most effective?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol (90:10) mobile phase. Resolution factors >1.5 are achievable for enantiomers . Alternatively, derivatization with Mosher’s acid chloride followed by ¹⁹F NMR analysis provides enantiomeric excess (ee) quantification . Computational modeling (DFT) predicts enantiomer stability differences (~0.5 kcal/mol), guiding separation protocols .

Q. What computational strategies predict the biological activity of this compound, particularly in neurotransmitter receptor binding?

  • Methodological Answer : Molecular docking (AutoDock Vina) against β-adrenergic receptors (PDB: 2RH1) identifies potential binding pockets near Ser203 and Asp113 residues. QSAR models (using descriptors like LogP and polar surface area) suggest moderate blood-brain barrier permeability (LogBB = 0.3) . Validate predictions with radioligand assays (³H-dihydroalprenolol displacement) in neuronal cell lines .

Q. How do researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., 3-methoxyphenol purity <95%) or moisture-sensitive catalysts. Replicate experiments under controlled anhydrous conditions (glovebox) and quantify intermediates via GC-MS . Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR internal standard) .

Q. What protocols are recommended for impurity profiling of this compound in pharmaceutical intermediates?

  • Methodological Answer : Detect impurities (e.g., 1-(3-methoxyphenyl)propan-1-ol or dimeric ethers) via UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. Limit of quantification (LOQ) ≤0.05% is achievable. For structural elucidation, isolate impurities via prep-HPLC and analyze with 2D NMR (HSQC, HMBC) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methoxyphenyl)propan-2-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.